molecular formula C15H11NOS B604397 4-((1E)-2-benzothiazol-2-ylvinyl)phenol CAS No. 137449-43-5

4-((1E)-2-benzothiazol-2-ylvinyl)phenol

Cat. No.: B604397
CAS No.: 137449-43-5
M. Wt: 253.32g/mol
InChI Key: WJUPCLKTBZSLIH-JXMROGBWSA-N
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Description

Molecular Structure Analysis

Phenolic compounds, such as 4-((1E)-2-benzothiazol-2-ylvinyl)phenol, are characterized by a phenol moiety, which is a benzene ring substituted with a hydroxyl group . The exact molecular structure of this compound is not specified in the search results.

Scientific Research Applications

Photophysics and Fluorescent Probing

One notable application of benzothiazole derivatives is in the development of fluorescent probes. For example, a study demonstrated the use of a benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg2+ and Cu2+ ions in living cells, showing its potential in biological and environmental monitoring (Gu et al., 2017). Furthermore, benzothiazole derivatives have been synthesized to exhibit excited-state intramolecular proton transfer (ESIPT) inspired fluorescent characteristics, which are useful in photophysical studies and developing fluorescent materials (Padalkar et al., 2011).

Antimicrobial and Anticancer Research

Benzothiazole derivatives are also investigated for their antimicrobial and anticancer properties. A study on the synthesis and antifungal activity of N-heterocyclic substituted hydrazone Schiff’s bases derived from benzothiazole revealed potential antifungal activity against Candida albicans and Pityrosporium ovalue (Kale et al., 2020). Additionally, certain N-[4-(Benzothiazole-2-yl) phenyl]-2-aryloxyacetamide derivatives have shown notable anticancer activities, highlighting the therapeutic potential of benzothiazole derivatives in cancer research (Tay et al., 2012).

Chemical Synthesis and Green Chemistry

The compound and its analogs are employed in the synthesis of various chemical entities. For instance, a study reported the efficient synthesis of dialkyl 2-benzothiazol derivatives through a green chemistry approach, indicating the compound's role in promoting environmentally benign chemical synthesis (Fatemi et al., 2017). Another example includes the microwave-assisted synthesis of novel thiophene-benzothiazole derivative azomethine and amine compounds, showcasing the utility of benzothiazole derivatives in facilitating rapid and efficient chemical syntheses (Ermiş & Durmuş, 2020).

Environmental and Sensor Applications

Benzothiazole derivatives have been explored for their applications in environmental sensing and pollution monitoring. A study focusing on the development of benzothiazole conjugated Schiff base as fluorescent sensors for Al3+ and Zn2+ ions demonstrates the compound's utility in environmental and analytical chemistry (Suman et al., 2019).

Properties

IUPAC Name

4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NOS/c17-12-8-5-11(6-9-12)7-10-15-16-13-3-1-2-4-14(13)18-15/h1-10,17H/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUPCLKTBZSLIH-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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